2-(2-chloroethyl)piperazine dihydrochloride

Description

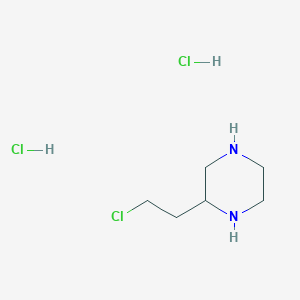

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-chloroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOULXNUCBERTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCCl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-chloroethyl)piperazine (B12120219) Dihydrochloride (B599025)

The formation of the piperazine (B1678402) ring and the introduction of the 2-chloroethyl group can be achieved through several established synthetic methodologies. These routes often involve the use of key precursors such as bis(2-chloroethyl)amine (B1207034) hydrochloride and piperazine itself.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine Hydrochloride

A primary method for synthesizing the piperazine ring is through the cyclization of various amines with bis(2-chloroethyl)amine hydrochloride. This reagent serves as a versatile building block for creating the heterocyclic structure.

One direct approach to forming 1-(2-chloroethyl)piperazine involves the reaction of piperazine with 2-chloroethylamine (B1212225) hydrochloride. This reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of the 2-chloroethyl group. The reaction is typically conducted at elevated temperatures, ranging from 90°C to 220°C, and can be carried out either neat (solvent-free) or in a protonic solvent. Following the reaction, the mixture is cooled to allow for the crystallization of the product, which is then purified, often by recrystallization from solvents like methanol or a methanol-water mixture. This method can achieve yields between 59.5% and 65.6%, with purities exceeding 99.5% as determined by HPLC.

A widely employed method for the synthesis of N-aryl piperazines involves the cyclization of anilines and their substituted derivatives with bis(2-chloroethyl)amine hydrochloride. researchgate.netresearchgate.net This reaction is a convenient route to a broad range of N-aryl piperazines. researchgate.net The process typically involves heating the aniline derivative with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether (diglyme) or xylene. researchgate.net Reaction temperatures can range from 110°C to 220°C, with reaction times varying from several hours to 48 hours. google.comacgpubs.org In some cases, a base like potassium carbonate is added to the reaction mixture. environmentclearance.nic.in The product is then isolated and purified, often involving an acid-base workup and recrystallization. For instance, the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures between 120°C and 220°C is a key step in the synthesis of aripiprazole intermediates. google.com

| Aniline Derivative | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dimethoxyaniline | Bis(2-chloroethyl)amine hydrochloride, K₂CO₃ | Diglyme | Reflux | 48 | 62 | mdma.ch |

| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine hydrochloride | Xylene | 140-145 | 20 | 81-82 | |

| 3-Chloroaniline | Bis(2-chloroethyl)amine hydrochloride | Xylene | 140-145 | 20 | - | |

| 2-((2,4-Dimethylphenyl)thio)aniline | Bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide | 110 | 48 | - | acgpubs.org |

| 4-Fluoroaniline | Bis(2-chloroethylamine)HCl, K₂CO₃ | Isopropanol | 80 | 12 | - | environmentclearance.nic.in |

The key reagent, bis(2-chloroethyl)amine hydrochloride, is itself synthesized from readily available starting materials. The most common method involves the reaction of diethanolamine (B148213) with thionyl chloride. environmentclearance.nic.inchemicalbook.comechemi.com This reaction is typically carried out in a solvent such as chloroform or 1,2-dichloroethane. chemicalbook.comechemi.com The diethanolamine is treated with thionyl chloride, often at reduced temperatures initially, followed by heating to reflux. chemicalbook.comechemi.com The reaction produces bis(2-chloroethyl)amine hydrochloride as a crystalline solid in high yield, often quantitatively. chemicalbook.com This precursor can then be used in subsequent cyclization reactions as described above to form the desired piperazine derivatives. google.com

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diethanolamine | Thionyl chloride | 1,2-dichloroethane | Warm to 50°C, then reflux for 3h | Quantitative | chemicalbook.com |

| Diethanolamine | Thionyl chloride | Chloroform | Add dropwise below 0°C, then warm to 60-65°C | 76 | echemi.com |

| Diethanolamine | Thionyl chloride | Xylene | - | - |

Alkylation of Piperazine Derivatives

Another important synthetic strategy involves the direct alkylation of a pre-existing piperazine ring. This approach is particularly useful for introducing the 2-chloroethyl group onto a piperazine that may already bear other substituents.

The synthesis of N-methyl-N'-(2-chloroethyl)piperazine, a derivative of the target compound, can be achieved through the nucleophilic substitution reaction of N-methylpiperazine with 1-bromo-2-chloroethane. In this process, N-methylpiperazine acts as the nucleophile, attacking the more reactive carbon bearing the bromine atom in 1-bromo-2-chloroethane. The reaction is typically carried out in a solvent such as acetone in the presence of an aqueous sodium hydroxide (B78521) solution to neutralize the generated acid. The reaction is monitored until the N-methylpiperazine is consumed, after which the product is isolated by distillation and purified by crystallization from a solvent like absolute ethanol. This method has been reported to yield the desired product in the range of 63.5% to 67.2%. google.com

General N-Alkylation Approaches with Alkyl Halides or Sulfonates

The primary method for synthesizing N-alkyl piperazine analogues, including the precursors to 2-(2-chloroethyl)piperazine, is through the direct N-alkylation of the piperazine ring. This transformation is typically achieved via nucleophilic substitution, where a nitrogen atom of the piperazine moiety acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate. mdpi.com This approach is a cornerstone in the synthesis of numerous piperazine-containing pharmaceuticals. mdpi.com

The reactivity of the alkylating agent is a crucial factor, with alkyl iodides and bromides generally being more reactive than alkyl chlorides. mdpi.comgoogle.com In many synthetic routes, an alkyl chloride or bromide is employed for the N-alkylation step. mdpi.com For instance, the synthesis of various N-substituted piperazines has been successfully demonstrated using alkyl bromides in an ethanol solvent. google.com To achieve mono-alkylation and prevent the formation of undesired N,N'-disubstituted products, one of the nitrogen atoms on the piperazine ring is often protected with a group like tert-butyloxycarbonyl (Boc). nih.govresearchgate.net This protecting group can be removed in a subsequent step after the alkylation has been completed. nih.govnih.gov An alternative strategy for mono-substitution involves the use of piperazine monohydrochloride, which is less nucleophilic than free piperazine, thereby disfavoring disubstitution. nih.govresearchgate.net

Another common pathway involves the conversion of a precursor, such as a 2-(piperazin-1-yl)ethan-1-ol derivative, into the desired 2-chloroethyl compound. This is accomplished by reacting the alcohol with a chlorinating agent like thionyl chloride, which substitutes the hydroxyl group with a chlorine atom. chemicalbook.comprepchem.com

Reaction Conditions and Optimization Strategies

The efficiency and outcome of synthesizing 2-(2-chloroethyl)piperazine dihydrochloride and related compounds are highly dependent on the careful control of reaction conditions. Optimization of parameters such as solvent, temperature, catalysts, and reagents is essential for maximizing yield and purity.

Solvent Systems and Temperature Control in Piperazine Synthesis

The choice of solvent and the regulation of temperature are critical variables in piperazine alkylation reactions. A wide array of solvents has been utilized, each influencing reaction rates and selectivity. Protic solvents like ethanol and methanol are commonly employed, with reactions conducted at temperatures ranging from room temperature to reflux (approximately 70-90°C). google.comnih.gov For example, the N-alkylation of piperazine hexahydrate with n-amyl bromide has been performed in ethanol, initially at 20°C and then heated to 70°C. google.com

Aprotic solvents such as dichloromethane (DCM) and chloroform are also used, particularly in reactions involving reagents like thionyl chloride for the conversion of hydroxyethylpiperazine to chloroethylpiperazine. chemicalbook.comprepchem.com These reactions often require initial cooling with an ice-water bath, followed by a period of reflux. chemicalbook.com In some cases, mixed solvent systems, like 50% aqueous acetone, are used at their boiling point. googleapis.com High-temperature, solvent-free conditions (120°C-220°C) have also been reported for certain cyclization reactions to form the piperazine ring, with protic solvents added later during the work-up and purification stages. google.com

| Reactants | Solvent | Temperature | Duration | Reference |

| Piperazine hexahydrate, o-methylbenzyl bromide | Ethanol | 20°C then 70°C | 2 hours, 30 mins | google.com |

| 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol, Thionyl chloride | Dichloromethane (DCM) | Ice-bath then Reflux | 2 hours | chemicalbook.com |

| α-[N,N-bis(2-chloroethyl)-amino]acetanilide HCl, Amine | 50% Aqueous Acetone | Boiling | 2 hours | googleapis.com |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | Solvent-free | 120°C | 34 hours | google.com |

| 2-(2-hydroxyethyl)piperidine, Thionyl chloride | Chloroform | Reflux | 2.5 hours | prepchem.com |

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of piperazine synthesis is significantly enhanced by the strategic use of specific catalysts and reagents. In the conversion of hydroxyethyl precursors to the target chloroethyl compound, thionyl chloride is a key reagent, effectively replacing the hydroxyl group with a chloride ion. chemicalbook.comprepchem.com

To control the reaction and neutralize acidic byproducts, bases are frequently added. Organic bases like triethylamine serve as effective acid scavengers. googleapis.com Inorganic bases such as potassium carbonate are also used to facilitate the alkylation of the piperazine nitrogen. researchgate.net

In some procedures, catalytic systems are employed to improve reaction rates and yields. Heterogeneous catalysis using metal ions (e.g., Cu(II), Ag(I)) supported on polymeric resins has been shown to be effective for the synthesis of monosubstituted piperazines. nih.gov Additionally, the reaction can be facilitated by the addition of activating agents. For instance, sodium iodide is sometimes added in reactions with chloroalkyl derivatives to promote the nucleophilic substitution, leveraging the higher reactivity of the in situ-formed iodo-derivative (Finkelstein reaction). mdpi.com

Microwave-Assisted Synthesis for Enhanced Reaction Rates and Yields

To accelerate chemical transformations, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including for the preparation of piperazine derivatives. nih.gov This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. Research has focused on adapting synthetic procedures for piperazine derivatives to microwave conditions to improve efficiency. nih.gov The development has progressed from simple batch microwave techniques to the design of flow microwave reactors, demonstrating the potential for significant acceleration of these synthetic reactions, which is particularly valuable for commercial-scale manufacturing. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for piperazine compounds to minimize environmental impact. A key strategy is the development of one-pot, one-step procedures that avoid the use of protecting groups. nih.gov This approach improves atom economy and reduces the number of synthetic steps, thereby minimizing waste and resource consumption. nih.gov

Solvent-free, high-temperature reactions represent another green chemistry approach by eliminating the need for large volumes of potentially hazardous solvents. google.com Furthermore, the capture and reuse of gaseous byproducts, such as hydrogen chloride, can transform a waste product into a usable raw material for other processes, adhering to the principle of waste valorization. google.com The use of catalysts based on earth-abundant and less toxic metals, such as manganese, in radical cyclization reactions to form complex piperazine derivatives also aligns with green chemistry goals. nih.gov

Mechanistic Insights into Compound Formation

The formation of 2-(2-chloroethyl)piperazine and its derivatives primarily proceeds through well-established reaction mechanisms. The N-alkylation of the piperazine ring with an alkyl halide, such as 1,2-dichloroethane or a similar chloroethylating agent, typically occurs via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on one of the piperazine nitrogen atoms acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as a leaving group.

Alternatively, when the synthesis starts from a 2-(piperazin-1-yl)ethan-1-ol precursor, the formation of the chloroethyl group involves a different mechanism. The reaction with thionyl chloride (SOCl₂) first converts the alcohol into a chlorosulfite ester intermediate. chemicalbook.comprepchem.com This is followed by an intramolecular SN2 attack where a chloride ion, either from the reaction medium or from the chlorosulfite group itself (in an SNi mechanism), displaces the chlorosulfite group to form the final chloroethyl product.

In syntheses where the piperazine ring itself is constructed, such as by reacting an aniline with bis(2-chloroethyl)amine, the mechanism involves a double N-alkylation. google.com The aniline nitrogen first displaces one of the chloro groups on the bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization, where the second nitrogen attacks the remaining chloroethyl group in another SN2 reaction to close the six-membered piperazine ring.

Detailed Nucleophilic Substitution Mechanisms in Piperazine Ring Construction

The formation of the piperazine ring often involves the reaction of a bis-electrophile with a dinucleophile. A common strategy employs reagents like bis(2-chloroethyl)amine, where a primary amine acts as the nucleophile. The mechanism proceeds through two sequential nucleophilic substitution (SN2) reactions.

Understanding Cyclization Pathways Leading to the Piperazine Moiety

Beyond the direct substitution approach with pre-formed chloroethyl groups, several other cyclization pathways are utilized to synthesize the piperazine scaffold. mdpi.com

Reductive Amination/Cyclization: Linear diamine precursors can be cyclized to form the piperazine ring. mdpi.com A modern approach involves the catalytic reductive cyclization of dioximes, which can be synthesized from primary amines and nitrosoalkenes. mdpi.comnih.gov

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This pathway involves the addition of an N-H bond across a C-C double or triple bond within the same molecule.

Radical Cyclization: Oxidative radical cyclization reactions can also be employed. For example, unsaturated diacyl piperazine derivatives can undergo Mn(OAc)₃-mediated radical cyclization with 1,3-dicarbonyl compounds to yield complex piperazine-containing molecules. nih.gov

Wacker-Type Aerobic Oxidative Cyclization: The use of a palladium catalyst enables the synthesis of six-membered nitrogen heterocycles, including piperazines, from aminoalkenes under aerobic conditions. organic-chemistry.org

These diverse strategies allow for the construction of piperazine rings with various substitution patterns, which is crucial for creating a wide range of chemical derivatives. rsc.org

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates the use of advanced purification techniques to remove starting materials, by-products, and other impurities.

Recrystallization Methods for Salt Form Purification

Crystallization is a highly effective method for purifying piperazine salts. The process leverages the differences in solubility between the desired salt and impurities in a given solvent system at varying temperatures. For piperazine derivatives, purification is often achieved by converting the compound to its salt form, such as the dihydrochloride, and then recrystallizing it. google.comgoogleapis.com The crude product can be dissolved in a suitable solvent like methanol, and methanolic hydrochloric acid is added to precipitate the crystalline hydrochloride salt. googleapis.com Cooling the solution promotes the formation of high-purity crystals, which can then be isolated by filtration. A similar technique for a related compound, 2-(2-chloroethyl)piperidine hydrochloride, utilizes an ethanol-ether solvent system for recrystallization. prepchem.com

The table below summarizes various solvent systems used for the recrystallization of piperazine salts.

| Salt Form | Solvent System | Purity Achieved |

| Piperazine Citrate | 50% Aqueous Methanol | 98% |

| Piperazine Dihydrochloride | Methanol / Diisopropyl ether | Crystalline Solid |

| 2-(2-Chloroethyl)piperidine HCl | Ethanol-Ether | Solid Product |

| Piperazine Diacetate | Acetone | High Recovery |

Data compiled from sources google.comgoogleapis.comprepchem.comgoogle.com.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatography is an indispensable tool for the purification and analysis of piperazine derivatives. The choice of technique depends on the scale and the nature of the impurities to be removed.

Column Chromatography: For preparative scale purification, silica gel column chromatography is frequently used. The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. nih.gov For example, piperazine derivatives have been purified using eluents such as a 9:1 mixture of chloroform and methanol on Kieselgel 60 or mixtures of ethyl acetate, methanol, and aqueous ammonia. googleapis.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid analytical method used to monitor reaction progress and identify suitable solvent systems for column chromatography. Piperazine and its derivatives can be separated on silica gel plates using various neutral solvent systems. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound. Since the basic piperazine structure lacks a strong chromophore for UV detection, derivatization is often required for trace analysis. researchgate.net A common method involves reacting piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels.

The following table details examples of chromatographic conditions used for piperazine derivatives.

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Column Chromatography | Kieselgel 60 | Chloroform:Methanol (9:1) | Purification |

| Column Chromatography | Silica Gel | EtOAc:MeOH:NH₃ (aq) (6:2:0.2) | Purification |

| TLC | Silica Gel 60 F-254 | Various neutral solvents | Separation/Analysis |

| HPLC | Chiralpak IC | Acetonitrile:Methanol:DEA (90:10:0.1) | Analysis (after derivatization) |

Data compiled from sources googleapis.comnih.govtandfonline.com.

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its functional groups: the piperazine ring and the reactive chloroethyl moiety.

Nucleophilic Substitution Reactions of the Chloroethyl Moiety with Various Reagents (e.g., thiols, amines, alkoxides)

The chloroethyl group is a primary alkyl halide, making its terminal carbon atom electrophilic and susceptible to attack by nucleophiles via an SN2 mechanism. uci.edu This reactivity allows for the facile introduction of a wide range of functional groups.

Reaction with Thiols: Thiols (R-SH), and more potently their conjugate bases, thiolates (R-S⁻), are excellent sulfur nucleophiles. chemistrysteps.com They readily react with the chloroethyl group to displace the chloride ion and form a thioether (sulfide) linkage. This reaction is efficient due to the high nucleophilicity and relatively low basicity of sulfur, which minimizes competing elimination reactions. chemistrysteps.com

Reaction with Amines: Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles. libretexts.org They can react with the chloroethyl side chain to form a new carbon-nitrogen bond, yielding a more complex amine structure. However, this reaction can be difficult to control. The newly formed secondary amine is itself nucleophilic and can react with another molecule of the chloroethylpiperazine, potentially leading to a mixture of poly-alkylated products and even the formation of a quaternary ammonium salt if the reaction proceeds multiple times. libretexts.orgsavemyexams.comyoutube.com

Reaction with Alkoxides: Alkoxides (R-O⁻), the conjugate bases of alcohols, are strong oxygen nucleophiles. Their reaction with the chloroethyl group is a classic example of the Williamson ether synthesis, a reliable method for forming ethers. libretexts.orgmasterorganicchemistry.com The alkoxide attacks the electrophilic carbon, displacing the chloride and forming an ether bond. Due to the strong basicity of alkoxides, this reaction is most effective with primary alkyl halides like the chloroethyl group to avoid E2 elimination, which can be a significant side reaction with secondary and tertiary halides. libretexts.org

The table below summarizes these key nucleophilic substitution reactions.

| Nucleophile | Reagent Class | Product Functional Group |

| R-S⁻ | Thiolate | Thioether (R-S-R') |

| R-NH₂ | Primary Amine | Secondary Amine (R-NH-R') |

| R-O⁻ | Alkoxide | Ether (R-O-R') |

Functionalization of the Piperazine Ring Nitrogens

The structure of 2-(2-chloroethyl)piperazine, also known as 1-(2-chloroethyl)piperazine, contains a piperazine ring with two nitrogen atoms. One nitrogen is a tertiary amine substituted with a 2-chloroethyl group, while the other is a secondary amine. This secondary amine provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse functional groups onto the piperazine core. The functionalization of this nitrogen is a key strategy in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. encyclopedia.pubmdpi.com The dihydrochloride salt form requires the use of a base to liberate the free amine for subsequent reactions. Common functionalization reactions include N-alkylation, N-acylation, and N-arylation.

N-Alkylation

N-alkylation of the secondary amine in the piperazine ring is a common method for introducing alkyl substituents. This can be achieved through several synthetic routes, most notably via nucleophilic substitution with alkyl halides or through reductive amination. mdpi.com

Nucleophilic Substitution: In this method, the piperazine derivative is reacted with an alkyl halide (e.g., alkyl chloride or bromide). The secondary amine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond. mdpi.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. mdpi.com This method is advantageous as it avoids the direct use of potentially reactive alkyl halides.

The table below summarizes representative N-alkylation reactions applicable to the 1-(2-chloroethyl)piperazine scaffold, based on general methodologies for piperazine functionalization.

Table 1: N-Alkylation Reactions of the Piperazine Ring

| Reactant | Reagent(s) | Conditions | Product Class | Reference(s) |

|---|---|---|---|---|

| 1-(2-chloroethyl)piperazine | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Reflux | 1-Alkyl-4-(2-chloroethyl)piperazine | researchgate.net |

| 1-(2-chloroethyl)piperazine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N/A | 1-Alkyl-4-(2-chloroethyl)piperazine | mdpi.com |

N-Acylation

The secondary nitrogen of the piperazine ring can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of an amide linkage. ambeed.com N-acylation is a fundamental transformation used to introduce carbonyl-containing moieties, which can serve as important pharmacophores or as precursors for further chemical modifications. nih.gov The reaction is typically performed in the presence of a base to scavenge the acidic byproduct.

Table 2: N-Acylation Reactions of the Piperazine Ring

| Reactant | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| Piperazine | Acyl Halide (R-COCl), Base | N-Acylpiperazine | ambeed.com |

N-Arylation

The introduction of an aryl group at the secondary nitrogen atom is another crucial functionalization strategy. This can be accomplished through several modern cross-coupling methodologies, including the Buchwald-Hartwig palladium-catalyzed cross-coupling and the Ullmann-Goldberg copper-catalyzed reaction. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable method when the aryl halide is sufficiently activated with electron-withdrawing groups. mdpi.com These methods have been widely applied in the synthesis of numerous drugs containing the N-arylpiperazine motif. mdpi.com

The choice of method depends on the specific substrates and desired product. The Buchwald-Hartwig coupling is known for its broad substrate scope and high efficiency.

Table 3: N-Arylation Reactions of the Piperazine Ring

| Reaction Type | Reactant | Reagent(s) | Catalyst/Conditions | Product Class | Reference(s) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Coupling | Piperazine | Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base | N-Arylpiperazine | mdpi.com |

| Ullmann-Goldberg Reaction | Piperazine | Aryl Halide | Copper Catalyst, Base, High Temperature | N-Arylpiperazine | mdpi.com |

Spectroscopic and Analytical Characterization

Elemental Analysis (CHN) for Stoichiometric Composition Confirmation

Elemental analysis, specifically CHN analysis, is a crucial technique for confirming the stoichiometric composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the compound's molecular formula. For 2-(2-chloroethyl)piperazine (B12120219) dihydrochloride (B599025), the molecular formula is C₆H₁₄Cl₂N₂. smolecule.com

The theoretical elemental composition can be calculated as follows:

Molecular Weight of C₆H₁₄Cl₂N₂ = (6 * 12.01) + (14 * 1.01) + (2 * 35.45) + (2 * 14.01) = 72.06 + 14.14 + 70.90 + 28.02 = 185.12 g/mol

%C = (72.06 / 185.12) * 100 = 38.93%

%H = (14.14 / 185.12) * 100 = 7.64%

%N = (28.02 / 185.12) * 100 = 15.14%

Experimentally obtained values should be in close agreement with these theoretical percentages. A widely accepted tolerance for confirming the purity of a compound is a deviation of no more than ±0.4% from the calculated values. nih.gov

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₆H₁₄Cl₂N₂

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 38.93 | 39.12 | +0.19 |

| Hydrogen (H) | 7.64 | 7.55 | -0.09 |

| Nitrogen (N) | 15.14 | 15.03 | -0.11 |

Note: The experimental data in this table is hypothetical and for illustrative purposes, demonstrating results within the acceptable ±0.4% deviation.

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 2-(2-chloroethyl)piperazine dihydrochloride itself is not detailed in the provided search results, the structures of related piperazine (B1678402) derivatives have been elucidated using this method. researchgate.net This provides valuable insights into the conformational preferences and intermolecular interactions of the piperazine ring system.

For instance, the crystal structures of 1-(4-nitrobenzoyl)piperazine and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine have been determined. researchgate.net These studies reveal that the piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. nih.gov The analysis of crystal structures also provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.net

Table 3: Crystallographic Data for Related Piperazine Derivatives

| Compound | 1-(4-nitrobenzoyl)piperazine researchgate.net | 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/n |

| a (Å) | 24.587(2) | 10.5982(2) |

| b (Å) | 7.0726(6) | 8.4705(1) |

| c (Å) | 14.171(1) | 14.8929(3) |

| β (˚) | 119.257(8) | 97.430(1) |

| Volume (ų) | 2149.9(4) | 1325.74(4) |

This data illustrates the type of detailed structural information that can be obtained from X-ray crystallographic studies of piperazine derivatives, contributing to a deeper understanding of their solid-state properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. These methods are foundational for predicting molecular reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to its lowest energy state and calculating various electronic properties. While specific DFT studies on 2-(2-chloroethyl)piperazine (B12120219) dihydrochloride (B599025) are not detailed in the available literature, the methodology is well-established through research on analogous piperazine (B1678402) derivatives. bohrium.comitu.edu.tr Such studies typically perform geometry optimization and frequency calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. bohrium.comscispace.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. irjweb.com

For piperazine derivatives, the HOMO is often localized on the electron-rich regions, including the nitrogen atoms of the piperazine ring, while the LUMO is distributed over other parts of the molecule. The calculated energies of these orbitals allow for the determination of global reactivity descriptors. Although specific values for 2-(2-chloroethyl)piperazine dihydrochloride are not published, representative data from DFT studies on similar piperazine compounds illustrate the typical findings. scispace.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Piperazine Derivative This table presents representative data for a generic piperazine derivative, calculated using DFT, to illustrate the typical values obtained in such analyses.

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical stability and reactivity |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.deias.ac.in MEPS maps the electrostatic potential onto a constant electron density surface, using a color-coded scheme to identify charge-rich and charge-deficient regions. uni-muenchen.de Typically, red-colored areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

In studies of piperazine derivatives, MEPS analysis often reveals negative potential concentrated around the nitrogen atoms of the piperazine ring, confirming their nucleophilic character and availability for hydrogen bonding. researchgate.net The analysis helps to explicitly disclose the susceptible regions that could bind to biological receptors. bohrium.com

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is particularly vital in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein.

The piperazine scaffold is a recognized pharmacophore present in numerous antiviral agents. nih.gov Consequently, various piperazine-based compounds have been investigated as potential inhibitors of key viral enzymes, including the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.gov This protease is essential for viral replication, making it a prime target for antiviral drug design. rsc.orgnih.gov

Molecular docking studies are performed to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. ijpsr.com For piperazine derivatives targeting SARS-CoV-2 Mpro, these in silico studies have shown that the ligands can fit into the enzyme's binding pocket, forming stable complexes characterized by negative binding energy values (typically measured in kcal/mol). nih.govnih.gov The interactions often involve hydrogen bonds with key amino acid residues in the catalytic dyad (e.g., HIS41 and CYS145) and other residues within the active site. nih.gov Hydrophobic and electrostatic interactions also play a crucial role in the stability of the ligand-protein complex. mdpi.comnih.gov While a specific docking study for this compound is not available, the extensive research on related compounds provides a strong basis for its potential binding behavior. nih.govnih.gov

Table 2: Example Ligand-Protein Interactions for Piperazine-Based Inhibitors with SARS-CoV-2 Mpro This table summarizes typical findings from molecular docking studies of various piperazine derivatives, illustrating common binding affinities and key interacting residues.

| Example Piperazine Inhibitor | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Derivative A | -7.5 | HIS41, CYS145, GLU166 | Hydrogen Bonding, Hydrophobic |

| Derivative B | -8.2 | GLY143, HIS164, GLN189 | Hydrogen Bonding, Pi-Alkyl |

| Derivative C | -7.9 | THR25, LEU141, MET165 | Hydrophobic, van der Waals |

Predictive Modeling of Pharmacological Target Affinity and Selectivity

Predictive modeling of pharmacological target affinity and selectivity involves the use of computational tools to forecast the binding efficacy and specificity of a compound towards various biological targets, such as receptors, enzymes, and ion channels. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are commonly employed.

For this compound, there is a notable lack of published research detailing predictive modeling of its pharmacological target affinity and selectivity. While the piperazine scaffold is common in many pharmacologically active molecules, specific computational analyses to predict the binding profile of the 2-(2-chloroethyl) substituted variant are not readily found. Such studies would be valuable in elucidating its potential therapeutic applications and off-target effects.

In Silico Evaluation of Physicochemical and Bioactivity Scores for Derivatives

In silico evaluation of physicochemical properties and bioactivity scores is a critical step in early-stage drug discovery, helping to assess the "drug-likeness" of a compound and its derivatives. This involves calculating parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed in silico evaluations of the physicochemical and bioactivity scores for derivatives of this compound have not been specifically reported in the available scientific literature. Such studies would be instrumental in guiding the synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. Without these computational assessments, the development of new chemical entities based on this scaffold remains reliant on more traditional, resource-intensive screening methods.

Biological and Pharmacological Research Mechanism Oriented

Molecular Mechanism of Action

The biological activity of 2-(2-chloroethyl)piperazine (B12120219) dihydrochloride (B599025) is intrinsically linked to the reactive nature of its 2-chloroethyl group. This functional group confers upon the molecule the properties of an alkylating agent, enabling it to form covalent bonds with various biological macromolecules, which in turn disrupts normal cellular functions and can trigger programmed cell death.

As an alkylating agent, the compound's reactivity stems from the electrophilic nature of the carbon atom attached to the chlorine. The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a potent electrophile. This intermediate readily reacts with nucleophilic sites on biological macromolecules. nih.govnih.gov

The primary target for such alkylation is DNA. mdpi.com Nucleophilic centers in DNA, particularly the N7 position of guanine (B1146940) and the N3 position of adenine, are susceptible to attack. mdpi.commdpi.com The covalent attachment of the ethylpiperazine moiety to a DNA base forms a monoadduct. This initial lesion can lead to more complex and cytotoxic damage. For instance, if a second reactive site is available or formed, it can react with another base on the opposite DNA strand, resulting in an interstrand cross-link (ICL). nih.govnih.gov ICLs are particularly detrimental to the cell as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. researchgate.net This covalent linkage effectively halts these fundamental processes, leading to cell cycle arrest and cytotoxicity. mdpi.com

Beyond DNA, nucleophilic amino acid residues in proteins (such as cysteine, histidine, and lysine) can also serve as targets for alkylation by the compound's reactive intermediate. Covalent modification of proteins can alter their three-dimensional structure and, consequently, their function. This can lead to the inhibition of critical enzymes or the disruption of protein-protein interactions essential for cellular signaling and structural integrity.

The formation of DNA adducts and cross-links by 2-(2-chloroethyl)piperazine dihydrochloride directly interferes with the machinery of DNA replication. libretexts.org The presence of bulky adducts on the DNA template can stall the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. researchgate.net Interstrand cross-links are even more formidable obstacles, creating a covalent barrier that prevents the unwinding of the DNA helix by enzymes like helicase, which is a prerequisite for replication. libretexts.orgyoutube.com This blockade of replication forks leads to incomplete DNA synthesis and can trigger DNA damage response pathways. nih.gov

Furthermore, the covalent modification of key enzymes involved in cellular metabolism and signaling can lead to their inactivation. While specific enzyme targets for this compound are not extensively detailed in the literature, piperazine (B1678402) derivatives, in general, have been studied as inhibitors of various enzymes, including urease and carbonic anhydrase. nih.govnih.govbenthamdirect.com The alkylating nature of the chloroethyl group suggests a potential for irreversible inhibition of enzymes that possess a nucleophilic residue in their active site. By covalently binding to such a residue, the compound can permanently block the enzyme's catalytic activity, disrupting metabolic pathways crucial for cell survival.

The extensive DNA damage and cellular stress caused by alkylating agents like this compound are potent triggers for apoptosis, or programmed cell death. When DNA repair mechanisms are overwhelmed by the level of damage, the cell initiates a self-destruction cascade to eliminate itself in a controlled manner, preventing the propagation of potentially harmful mutations. researchgate.net

Research on various piperazine derivatives has consistently shown their ability to induce apoptosis in cellular systems, particularly in cancer cell lines. nih.gove-century.usresearchgate.net This process is often mediated by the activation of a family of cysteine proteases known as caspases. The apoptotic pathway can be initiated through two major routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Studies on related piperazine compounds indicate that they can activate initiator caspases, such as caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway). researchgate.netnih.gov

Activation of these initiator caspases leads to a downstream cascade, culminating in the activation of executioner caspases, most notably caspase-3. nih.govresearchgate.net Cleaved (active) caspase-3 is a central mediator of apoptosis, responsible for the proteolytic cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation. researchgate.nete-century.us The activation of caspase-3 and the subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) are considered definitive markers of caspase-dependent apoptosis, a mechanism frequently observed in cells treated with cytotoxic piperazine derivatives. e-century.us

Antimicrobial Activities (In Vitro Studies)

The piperazine nucleus is a common scaffold in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial effects. While specific in vitro studies focusing solely on this compound are limited in publicly accessible literature, research on related piperazine derivatives provides insight into the potential antimicrobial profile of this chemical class. These studies demonstrate that modifications to the piperazine ring can yield compounds with significant activity against various bacterial and fungal pathogens.

Derivatives of piperazine have been widely investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is often tied to the inhibition of essential bacterial enzymes or disruption of the cell wall.

For example, studies on novel piperazine derivatives have demonstrated notable efficacy. Certain synthesized analogs show potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The table below summarizes representative data from studies on various piperazine derivatives, illustrating the minimum inhibitory concentrations (MIC) required to inhibit bacterial growth. It is important to note that these values are for derivative compounds and not for this compound itself, but they showcase the potential of the piperazine scaffold.

Table 1: Representative In Vitro Antibacterial Activity of Various Piperazine Derivatives

The data indicate that structural modifications on the piperazine ring are crucial for antibacterial potency and spectrum. For instance, linking piperazine to other heterocyclic systems like triazoles or established antibiotics like ciprofloxacin (B1669076) can yield compounds with significant inhibitory effects.

Similar to antibacterial research, the antifungal potential of the piperazine class has been explored through the synthesis of various derivatives. These compounds have been tested against common pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus species. The mechanism often involves the inhibition of fungal-specific enzymes, for instance, those involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

The antifungal efficacy is highly dependent on the nature of the substituents attached to the piperazine core. The table below presents representative MIC values for several piperazine derivatives against key fungal pathogens, highlighting the therapeutic potential of this compound family. As with the antibacterial data, these results are for derivatives and serve to illustrate the broader potential of piperazine-based structures.

Table 2: Representative In Vitro Antifungal Activity of Various Piperazine Derivatives

These studies underscore that piperazine is a valuable scaffold for the development of novel antifungal agents. Derivatives have shown efficacy against both yeast and mold forms, suggesting that with appropriate chemical modification, potent and broad-spectrum antifungal compounds can be developed.

Antiviral Research Applications (Mechanism-Based Investigations)

The piperazine scaffold is a significant pharmacophore in the development of antiviral agents. Its structural properties allow for versatile modifications, leading to compounds that can interact with various viral and host targets. Research into piperazine derivatives, including "this compound," has explored their potential in inhibiting viral replication through specific molecular mechanisms.

Inhibition of Viral Protease Enzymes (e.g., SARS-CoV-2 Protease)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug design. nih.gov Piperazine derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov Both non-covalent and covalent inhibitors featuring a piperazine scaffold have been developed and studied.

Non-Covalent Inhibitors: Structure-based rational design has led to the discovery of 1,2,4-trisubstituted piperazine derivatives that act as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov These compounds occupy multiple subpockets of the enzyme's active site, engaging in critical non-covalent interactions. nih.gov For instance, the optimized compound GC-14 demonstrated high potency against Mpro with an IC50 value of 0.40 μM and significant antiviral activity with an EC50 of 1.1 μM. nih.gov

Covalent Inhibitors: Researchers have also designed and synthesized a series of covalent Mpro inhibitors based on the piperazine scaffold. nih.govacs.org These compounds incorporate "warheads" that can form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. acs.org One such compound, GD-9, was identified as a potent covalent inhibitor with an IC50 of 0.18 μM and an EC50 of 2.64 μM against SARS-CoV-2. nih.govacs.org X-ray co-crystal structures have confirmed the covalent binding of these inhibitors to the active site of Mpro. nih.govacs.org

The development of these piperazine-based protease inhibitors provides a foundation for creating more effective therapies for COVID-19. nih.govacs.org

Table 1: Potency of Piperazine Derivatives as SARS-CoV-2 Main Protease Inhibitors

| Compound | Type | IC50 (μM) | EC50 (μM) |

|---|---|---|---|

| GC-14 | Non-covalent | 0.40 nih.gov | 1.1 nih.gov |

| GD-9 | Covalent | 0.18 nih.govacs.org | 2.64 nih.govacs.org |

General Antiviral Potential of Piperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous approved drugs with a wide range of pharmacological activities, including antiviral effects. mdpi.com This heterocycle can serve as a central scaffold, a linker, or a substituent in the design of novel antiviral agents.

The antiviral activity of piperazine-containing compounds has been demonstrated against a variety of viruses, including:

Human Immunodeficiency Virus (HIV): Piperazine derivatives have shown significant anti-HIV potential. For example, some diarylpyrimidine derivatives bearing a piperazine moiety act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Hepatitis C Virus (HCV): Certain piperazine-containing compounds have been found to inhibit HCV infection.

Influenza Virus: Piperazine amides, such as nucleozin (B1677030) and its analogs, are known to induce the aggregation of the viral nucleoprotein (NP), which is essential for the virus replication cycle, thereby inhibiting influenza A virus infection. plos.org

Alphaviruses: Piperazine has been shown to bind to a conserved hydrophobic pocket in the capsid protein of Aura virus, a model for pathogenic alphaviruses like Chikungunya virus (CHIKV). This binding suggests a mechanism for inhibiting viral assembly. nih.gov

Receptor Binding and Modulation (Focus on Ligand-Target Interactions)

The "this compound" scaffold is a key component in the development of ligands that target various neurotransmitter receptors. Its structural features allow for modifications that can fine-tune the affinity and selectivity for specific receptor subtypes.

Dopamine (B1211576) Receptor Ligand Development and Selectivity (e.g., D3, D4 receptors)

Arylpiperazine derivatives are extensively studied for their interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4). nih.gov The N-phenylpiperazine moiety is a common orthosteric pharmacophore that contributes to the binding affinity at these receptors. mdpi.com

Research has focused on developing bitopic ligands that bind to both the orthosteric site and a secondary binding pocket, which can lead to higher affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com For example, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs have been evaluated, with some compounds showing nanomolar affinity for the human D3 receptor and significant selectivity over the D2 receptor. mdpi.com

The development of conformationally restricted N-arylpiperazine derivatives has also been pursued to achieve good affinity for both D2 and D3 receptors. nih.gov Multicomponent synthesis strategies, such as the split-Ugi reaction, have been employed to generate chemical diversity around the piperazine core, leading to the identification of compounds with significant affinity for the D2 receptor. unimi.itresearchgate.net

Table 2: Binding Affinity of a Piperazine Derivative at Dopamine Receptor Subtypes

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 6a | D3 | 0.2 mdpi.com |

| D1, D2, D4, D5 | >1500 mdpi.com |

Serotonin (B10506) Receptor (5-HT) Ligand Interactions (e.g., 5-HT1A, 5-HT2B)

The arylpiperazine motif is a well-established pharmacophore for serotonin (5-HT) receptors. bg.ac.rs Long-chain arylpiperazines, which consist of an arylpiperazine moiety connected via an alkyl linker to a terminal fragment, are known to bind to various 5-HT receptor subtypes. acs.org

5-HT1A Receptor: N1-substituted N4-arylpiperazines have been extensively studied as 5-HT1A receptor ligands. bg.ac.rs The nature of the aryl group and the terminal fragment can significantly influence the affinity and functional activity (agonist or antagonist). For instance, the 2-methoxyphenyl)piperazine motif is found in highly potent 5-HT1A ligands. semanticscholar.org

5-HT2B Receptor: Certain piperazine derivatives have shown affinity for the 5-HT2B receptor, often as part of a multitarget profile that includes other serotonin and dopamine receptors. ijrrjournal.com

The structural flexibility of the arylpiperazine scaffold allows for the design of ligands with varying selectivity profiles, from highly selective for a single receptor subtype to multi-target ligands that interact with several serotonin and dopamine receptors. acs.orgmdpi.com

Sigma Receptor Affinity and Modulatory Effects

The piperazine core is also a key structural element in ligands that exhibit affinity for sigma receptors (σ1 and σ2). ugr.esacs.org These receptors are involved in a wide range of cellular functions and are considered therapeutic targets for various central nervous system disorders.

Research has shown that the substitution pattern on the piperazine ring and the nature of the groups attached to it can significantly influence the affinity and selectivity for σ1 and σ2 receptors. nih.govrsc.org For instance, in some series of benzylpiperazine derivatives, modifications to the linker chain and the distal phenyl ring can lead to high σ1 receptor affinity and selectivity over the σ2 receptor. nih.gov

Interestingly, the replacement of a piperidine (B6355638) moiety with a piperazine in some dual-targeting compounds can drastically alter the affinity for the σ1 receptor, highlighting the importance of the basic core structure for receptor interaction. ugr.esacs.org For example, in one study, a piperidine-containing compound showed high affinity for both H3 and σ1 receptors, while its piperazine-containing analog had significantly reduced σ1 receptor affinity. acs.org

The development of piperazine-based sigma receptor modulators is an active area of research, with the goal of creating selective ligands for therapeutic applications. nih.gov

Table 3: Binding Affinities of a Benzylpiperazine Derivative for Sigma Receptors

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 15 | 1.6 nih.gov | 1417.6 | 886 nih.gov |

Antioxidant Activity in Biochemical Assays (e.g., Free Radical Scavenging)

While direct studies on the antioxidant activity of this compound are not extensively detailed in available literature, the broader class of piperazine derivatives has been a subject of investigation for their antioxidant properties. Research into novel piperamides bearing piperazine analogues has demonstrated significant antioxidant potential. nih.gov These studies often employ methods such as DPPH and superoxide (B77818) radical scavenging assays to evaluate the compounds' ability to neutralize harmful free radicals. nih.gov For instance, certain synthesized piperamide (B1618075) derivatives have shown promising results in these assays, indicating their capacity to mitigate oxidative stress. nih.gov

Interferon Induction Studies (Mechanism of Immune Response Modulation by Derivatives)

The core structure of 2-(2-chloroethyl)piperazine is a key component in the synthesis of various arylpiperazine derivatives that have been identified as potent interferon inducers. nih.gov Interferons are critical signaling proteins in the innate immune system, playing a pivotal role in antiviral defense. nih.gov

Research has focused on designing and synthesizing series of arylpiperazine derivatives to act as interferon inducers. nih.gov These studies have systematically tested different linker systems and carbonyl moieties attached to the piperazine core, resulting in compounds with increased potency. nih.gov One notable derivative, designated as 5i in a particular study, exhibited significant activity as an interferon inducer with an EC50 of 13.1 μM and no associated cytotoxicity. nih.gov This compound was found to initiate immune responses by mediating type I interferon signaling. nih.gov

Derivatives and Structure Activity Relationship Sar Studies

Synthesis of Novel Piperazine (B1678402) Derivatives Derived from 2-(2-chloroethyl)piperazine (B12120219) Dihydrochloride (B599025)

The reactive 2-chloroethyl group of 2-(2-chloroethyl)piperazine dihydrochloride makes it a key building block for creating more complex molecules. A primary synthetic route involves the cyclization of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride, a closely related precursor, to form N-aryl piperazines. acgpubs.orgresearchgate.net This reaction is typically carried out at elevated temperatures, sometimes in solvents like diethylene glycol monomethyl ether or n-butanol. researchgate.netgoogle.com

Another common approach is nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles such as amines, thiols, or alkoxides to introduce a wide array of functional groups. This versatility has been exploited to synthesize numerous novel derivatives, including:

Piperazine (2-chloroethyl)-1-nitrosourea analogues: A series of these compounds were designed and synthesized for evaluation as anticancer agents. asianpubs.org

Coumarin-piperazine derivatives: These have been synthesized by linking arylpiperazines to a coumarin (B35378) system, often via an alkyl liner, to modulate serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Quinoline-piperazine hybrids: Researchers have synthesized series of 2,4,6-substituted quinolines conjugated with piperazine-coupled sulfonamides and amides to investigate their antibacterial and antituberculosis properties. rsc.org

Chalcone-piperazine hybrids: Novel hybrid compounds bearing both piperazine and chalcone (B49325) moieties have been designed and synthesized as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. nih.gov

The synthesis of these derivatives often involves multi-step reactions, starting with the fundamental reactivity of the chloroethyl group. For instance, the creation of 1-(2,3-dichlorophenyl) piperazine hydrochloride involves the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl) amine hydrochloride at high temperatures. google.com

Rational Design Principles for Targeted Derivative Synthesis

The design of novel piperazine derivatives is often guided by rational design principles aimed at achieving specific therapeutic effects. This involves modifying the core structure to enhance interactions with biological targets, improve pharmacokinetic properties, and reduce off-target effects. researchgate.netnih.gov

A key strategy is molecular hybridization , which combines two or more distinct pharmacophores into a single molecule. nih.govresearchgate.net This approach aims to create dual-acting compounds that can interact with multiple targets, potentially leading to synergistic effects and a reduced likelihood of drug resistance. researchgate.net Examples include the design of piperazine-chalcone hybrids targeting VEGFR-2 and quinoline-piperazine hybrids for antituberculosis activity. rsc.orgnih.gov

Another principle is the strategic introduction of various substituents and functional groups to modulate pharmacological properties. researchgate.net For example, in designing radioprotective agents, derivatives of 1-(2-hydroxyethyl)piperazine were systematically designed and synthesized to enhance efficacy and reduce toxicity. nih.gov The design of new anticancer agents has been based on introducing differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, drawing from the structures of known topoisomerase II inhibitors. nih.gov These rationally designed compounds are then synthesized and evaluated for their intended biological activities. nih.gov

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For piperazine derivatives, SAR investigations have provided valuable insights into optimizing their therapeutic potential.

The nature and position of substituents on the piperazine ring and any attached moieties significantly influence biological activity. nih.gov

Aromatic Substituents: In a series of chalcone-piperazine derivatives, altering the substituent on the amine part to include N-phenylpiperazine, N-benzylpiperazine, and various fluorinated or methoxylated phenylpiperazines demonstrated that these groups are important for their inhibitory activity against certain cancer cell lines. tandfonline.com For some coumarin-piperazine derivatives, introducing fluoro- or methoxy-substituents into the phenyl ring on the piperazine resulted in a significant reduction in activity. nih.gov Conversely, for other derivatives, the presence of fluorine and methoxy (B1213986) groups on the phenyl ring increased activity against E. coli. nih.gov

Halogenation: The presence and position of halogen atoms can be critical. In one study, a chlorine moiety in the phenyl ring at the piperazine was found to be most beneficial for inhibitory effect, with its replacement by a trifluoromethyl or hydrogen group reducing activity. nih.gov In another series of anticancer agents, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were found to be the most cytotoxic. nih.gov

Alkyl Chains: The length of alkyl linkers between the piperazine ring and other pharmacophores can affect affinity. For coumarin derivatives, a four-carbon linker was associated with the highest affinity. nih.gov In another study on histamine (B1213489) H3 receptor ligands, extending the alkyl chain length decreased affinity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of selected piperazine derivatives.

| Derivative Class | Substituent Modification | Impact on Biological Activity |

| Coumarin-Piperazine | Introduction of fluoro- or methoxy- groups on the phenyl ring | Significant reduction in activity in one study. nih.gov |

| Coumarin-Piperazine | Chlorine moiety on the phenyl ring | Most beneficial inhibitory effect. nih.gov |

| Coumarin-Piperazine | Alkyl linker length (3 to 5 carbons) | Four-carbon linker showed the highest affinity. nih.gov |

| Chalcone-Piperazine | Substituents on the piperazine unit (e.g., N-phenyl, N-benzyl) | Important for inhibitory activity against cancer cells. nih.gov |

| 1,2-Benzothiazine-Piperazine | 1-(3,4-dichlorophenyl)piperazine substituent | Most cytotoxic against MCF7 breast cancer cells. nih.gov |

Specific structural modifications are undertaken to improve how strongly and selectively a derivative binds to its intended biological target.

Ring System Modification: Replacing the piperazine ring with other heterocyclic systems like morpholine (B109124) or pyrrolidine (B122466) can dramatically alter activity. In several studies, this substitution led to a significant decrease or complete loss of biological activity, highlighting the importance of the piperazine core. nih.govnih.gov However, in a study targeting histamine H3 and sigma-1 receptors, replacing a piperazine ring with piperidine (B6355638) did not significantly affect affinity at the H3 receptor but was a key element for dual H3/σ1 receptor activity. nih.gov

Side Chain Flexibility: Altering the length and flexibility of side chains attached to the piperazine ring can significantly improve binding affinity. By changing these characteristics, researchers found that the binding affinity for both mu and delta opioid receptors was substantially improved. ijrrjournal.com

Introduction of Specific Moieties: For histamine H3 receptor antagonists, the introduction of electron-withdrawing groups into the distal aromatic ring was the most influential modification affecting affinity. acs.org

The table below illustrates how specific structural changes can enhance receptor selectivity and potency.

| Starting Scaffold | Structural Modification | Outcome |

| Coumarin-Piperazine | Conversion of piperazine to morpholine or primary aliphatic amine | Loss of inhibitory activity against AChE. nih.gov |

| Natural Product Hybrids | Replacement of piperazine with morpholine or pyrrolidine | Dramatically lower antiproliferative activity. nih.gov |

| Histamine H3 Receptor Ligands | Replacement of piperazine with piperidine | Maintained H3R affinity but was critical for dual H3/σ1 receptor activity. nih.gov |

| Opioid Receptor Ligands | Altering length and flexibility of a side chain | Better binding affinity at both mu and delta opioid receptors. ijrrjournal.com |

Development of Hybrid Compounds Incorporating Piperazine Moieties

Molecular hybridization is a prominent strategy in drug design, where two or more pharmacologically active units are combined into a single chemical entity. nih.gov This approach aims to create compounds with improved affinity, better efficacy, and a more desirable pharmacological profile, potentially overcoming drug resistance. researchgate.net The piperazine moiety is a popular component in the design of such hybrid molecules due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.govnih.gov

Several classes of hybrid compounds incorporating piperazine have been developed:

Piperazine-Chalcone Hybrids: These have been designed as potential inhibitors of VEGFR-2, a key target in cancer therapy. The combination of the piperazine and chalcone scaffolds resulted in compounds with promising anticancer activity against a number of human cancer cell lines. nih.gov

Quinoline-Piperazine Hybrids: By conjugating substituted quinolines with piperazine-linked sulfonamides or amides, researchers have developed potent agents against various strains of tuberculosis, including multidrug-resistant pathogens. rsc.org

Coumarin-Piperazine Hybrids: These hybrids often link an arylpiperazine to a coumarin system and are investigated for their activity on central nervous system receptors, such as serotonin and dopamine receptors. nih.gov

Natural Product-Piperazine Hybrids: The piperazine moiety has been incorporated into the structure of various natural products to improve their biological activity and drug-like properties. For example, piperazine derivatives of dehydroabietic acid have been synthesized and evaluated for their anticancer activities. nih.govtandfonline.com

The development of these hybrid compounds underscores the versatility of the piperazine scaffold in creating novel therapeutic agents with potentially complex mechanisms of action. nih.gov

Applications in Chemical Synthesis and Research Tools

Intermediate in Organic Synthesis and Drug Discovery

As a bifunctional molecule, 2-(2-chloroethyl)piperazine (B12120219) dihydrochloride (B599025) serves as a crucial intermediate, providing a foundational structure for the synthesis of a wide array of more complex chemical entities. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

Organic building blocks are functionalized molecules that act as the basic components for constructing larger, more complex molecular architectures. sigmaaldrich.com 2-(2-chloroethyl)piperazine dihydrochloride fits this definition perfectly. The piperazine (B1678402) ring offers two nitrogen atoms that can be functionalized, while the chloroethyl side chain provides a reactive electrophilic site. The compound's primary utility lies in nucleophilic substitution reactions, where the chlorine atom is readily displaced by various nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of the piperazine moiety onto other molecules, making it a cornerstone in the preparation of complex heterocyclic systems.

The piperazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, intermediates like this compound are invaluable in drug discovery and development. The compound is a key precursor in the synthesis of various pharmaceutical agents, particularly those requiring a piperazine structure with specific substitutions. While direct synthesis examples for this specific dihydrochloride are detailed in patent literature, the utility of structurally similar chloroethyl-substituted heterocycles highlights its role. For instance, related piperazine intermediates are crucial for synthesizing important drugs such as Aripiprazole, Nefazodone, Etoperidone, and Mepiprazole. google.com Similarly, the related compound 1-(2-chloroethyl)piperidine (B1294334) hydrochloride is an intermediate for APIs like Raloxifene, Cloperastine, and Pitofenone. ganeshremedies.com The presence of the chloroethyl group allows for the strategic connection of the piperazine ring to other pharmacologically relevant fragments, a common strategy in the development of new therapeutic agents. nih.gov

Table 1: Applications of this compound and Related Compounds in Synthesis

| Application Category | Role of Compound | Examples of Resulting Products/Drug Classes |

|---|---|---|

| Organic Synthesis | Building Block | Complex heterocyclic systems |

| Drug Discovery | Pharmaceutical Intermediate | Aripiprazole, Nefazodone, Etoperidone, Raloxifene |

| Agrochemicals | Synthesis Component | Herbicides, Pesticides |

The utility of this compound extends beyond pharmaceuticals into the agrochemical sector. The same chemical reactivity that makes it useful in drug synthesis allows it to be incorporated into molecules designed for agricultural applications. It is utilized in the development and synthesis of active ingredients for products such as herbicides and pesticides.

Laboratory Research Tool for Investigating DNA Damage

The 2-chloroethyl group is characteristic of a class of compounds known as nitrogen mustards, which are potent DNA alkylating agents. nih.gov This property makes this compound and related structures valuable tools in the laboratory for studying the intricate cellular processes of DNA damage and repair.

In a research context, the ability to reliably induce a specific type of cellular damage is crucial for studying the cell's response. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA. This process, known as alkylation, can lead to the formation of DNA adducts and, critically, DNA interstrand cross-links. nih.govresearchgate.net These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription. nih.gov Researchers can introduce compounds containing the 2-chloroethyl moiety to cell cultures to induce this specific type of DNA damage in a controlled manner, allowing for precise investigation of its downstream consequences. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-chloroethyl)piperidine hydrochloride |

| This compound |

| Aripiprazole |

| Cloperastine |

| Etoperidone |

| Mepiprazole |

| Nefazodone |

| O⁶-alkylguanine |

| Pitofenone |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic research will likely focus on developing "green" and more efficient routes to 2-(2-chloroethyl)piperazine (B12120219) dihydrochloride (B599025) and its analogs. mdpi.com Methodologies gaining traction include transition-metal-catalyzed reactions, microwave-assisted synthesis, and photoredox catalysis, which can offer higher yields, reduced reaction times, and a lower environmental footprint compared to traditional methods. mdpi.comresearchgate.net The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, represents another key area for streamlining the manufacturing process and minimizing waste. researchgate.net Exploring the use of renewable starting materials and less hazardous reagents will be crucial in aligning the synthesis of these important compounds with the principles of sustainable chemistry. mdpi.com

Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Characterization

While standard spectroscopic methods provide foundational data, advanced techniques can offer unparalleled insight into the molecule's structural and dynamic properties. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, for instance, can elucidate complex correlations between atoms, providing a more detailed structural map. For a comprehensive understanding of its solid-state properties, techniques like X-ray crystallography and solid-state NMR are invaluable. Furthermore, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for precise mass determination and for studying fragmentation patterns, which is essential for identifying potential metabolites or degradation products in complex samples. zefsci.comsolubilityofthings.com The integration of these techniques will facilitate a more complete and nuanced characterization of the compound. ncsu.edu

Comprehensive Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry is a powerful tool for predicting molecular behavior and guiding experimental design. acs.org Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, predict reactivity, and elucidate reaction mechanisms. nih.gov Molecular dynamics (MD) simulations offer a way to study the conformational flexibility of the piperazine (B1678402) ring and its substituents over time, providing critical insights into how the molecule might interact with biological targets. nih.govresearchgate.net These computational models can help rationalize experimental findings and predict the properties of yet-unsynthesized derivatives, thereby accelerating the discovery process. researchgate.net

Discovery of Undiscovered Pharmacological Targets and Mechanistic Pathways (Non-Clinical)